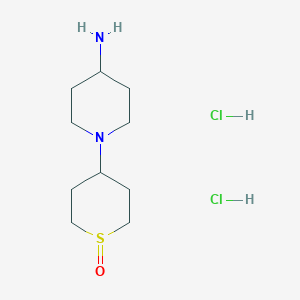

1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride

CAS No.: 1332529-06-2

Cat. No.: VC2682847

Molecular Formula: C10H22Cl2N2OS

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1332529-06-2 |

|---|---|

| Molecular Formula | C10H22Cl2N2OS |

| Molecular Weight | 289.3 g/mol |

| IUPAC Name | 1-(1-oxothian-4-yl)piperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H20N2OS.2ClH/c11-9-1-5-12(6-2-9)10-3-7-14(13)8-4-10;;/h9-10H,1-8,11H2;2*1H |

| Standard InChI Key | SRDUCVLWPRLXHC-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)C2CCS(=O)CC2.Cl.Cl |

| Canonical SMILES | C1CN(CCC1N)C2CCS(=O)CC2.Cl.Cl |

Introduction

Chemical Properties

Molecular Structure Analysis

Synthesis and Preparation

Laboratory Considerations

Related Compounds

Structural Analogs

Several compounds share structural similarities with 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride, forming a family of related chemical entities that may exhibit similar or complementary properties. Tetrahydrothiopyran-4-one (CAS: 1072-72-6) represents a simpler structural analog that contains the tetrahydrothiopyran ring with a ketone functionality at the 4-position instead of the piperidine linkage . This compound has a molecular formula of C5H8OS and a molecular weight of 116.18 g/mol . It exists as a white to pale yellow crystalline solid with a melting point of 60-64°C . Other related compounds include 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, which features a different oxidation state of the sulfur atom (sulfone instead of sulfoxide), and 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amines, which likewise contain a higher oxidation state at the sulfur position. These structural variations provide opportunities for comparative studies to understand the influence of specific functional groups on chemical reactivity and potential biological activities.

Comparative Analysis

Comparing 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride with its structural analogs reveals important differences in physical properties and potential applications. The parent compound without the dihydrochloride salt form would likely exhibit lower water solubility but potentially higher lipophilicity, influencing membrane permeability in biological systems. Tetrahydrothiopyran-4-one, a related compound, has documented uses in the stereoselective preparation of [aryl(nitro)ethyl] carbonyl compounds via asymmetric Michael addition reactions, demonstrating the synthetic utility of this scaffold . The oxidation state of the sulfur atom represents a significant point of variation among these compounds, with the sulfoxide in 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride being more polar than a non-oxidized sulfur but less polar than a sulfone. This progression in oxidation state typically correlates with increasing water solubility and decreasing lipophilicity. The presence of the piperidine-4-amine moiety in the target compound introduces a basic nitrogen that can participate in hydrogen bonding and acid-base interactions, distinguishing it from analogs lacking this functional group. These structural differences translate to distinct chemical reactivities and biological behavior, highlighting the importance of specific functional groups in determining a compound's properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume